Repotrectinib belongs to a class of drugs called tyrosine kinase inhibitors (TKIs). TKIs work by blocking the activity of enzymes called tyrosine kinases. These enzymes play a critical role in cell growth and division. By inhibiting these enzymes, repotrectinib can slow or stop the growth of cancer cells.
Repotrectinib specifically targets two proteins: ROS1 and NTRK. These proteins can become abnormal due to genetic mutations. These abnormal proteins can drive uncontrolled cell growth and tumor formation. Repotrectinib works by binding to these abnormal proteins and preventing them from functioning.
Repotrectinib is being studied in clinical trials to evaluate its safety and efficacy in treating various cancers with ROS1 or NTRK gene fusions. These trials involve administering the drug to patients and monitoring their response to the treatment. The trials also assess potential side effects of the drug.
Clinical trials are typically conducted in phases, with each phase providing more information about the drug's safety and effectiveness. Repotrectinib is currently being investigated in Phase 1/2 trials, which involve a small number of patients.
You can find more information about ongoing clinical trials on websites like by searching for repotrectinib.
Repotrectinib, marketed under the brand name Augtyro, is a next-generation oral small-molecule inhibitor targeting proto-oncogene tyrosine-protein kinase ROS1 and tropomyosin receptor tyrosine kinases (TRKs), specifically TRKA, TRKB, and TRKC. It is designed to treat locally advanced or metastatic non-small cell lung cancer (NSCLC) that is positive for ROS1 fusions. Approved by the United States Food and Drug Administration in November 2023, repotrectinib is notable for its ability to inhibit both wild-type and mutant forms of these kinases, including those with solvent-front mutations, which are often associated with treatment resistance .
Repotrectinib exhibits a specific mechanism of action through its interaction with the ATP binding pocket of target kinases. It binds within the hinge region of the active site, facilitating inhibition through conformational changes that prevent substrate phosphorylation. The compound's unique structure allows it to accommodate bulky mutations in the solvent front of kinases without steric hindrance, thus maintaining its efficacy against resistant variants .
Repotrectinib demonstrates potent antitumor activity in preclinical models and clinical settings. It has shown effectiveness against various ROS1 fusion proteins and mutations, including CD74-ROS1 and others. In vitro studies indicate that it can significantly inhibit cell proliferation in cancer cell lines expressing these fusions. The compound's selectivity for ROS1 and TRK kinases is highlighted by its low IC50 values (the concentration required to inhibit 50% of target activity), which range from 0.071 to 4.46 nmol/L against engineered cell lines .
The synthesis of repotrectinib involves multiple steps typical of small-molecule drug development. Key methods include:
The detailed synthetic pathway has not been fully disclosed in available literature but is consistent with strategies employed for other small-molecule kinase inhibitors .
Repotrectinib is primarily indicated for:
Clinical trials are actively exploring its efficacy in combination therapies and other malignancies, such as multiple myeloma.
Interaction studies reveal that repotrectinib selectively targets ROS1 and TRK kinases while showing minimal off-target effects on other kinases at therapeutic concentrations. It has been evaluated against a panel of 395 distinct kinases, demonstrating approximately 15-fold selectivity over ALK (anaplastic lymphoma kinase). Notably, repotrectinib also inhibits JAK2 and several SRC family members but remains highly selective for its primary targets .
Repotrectinib shares similarities with other tyrosine kinase inhibitors but stands out due to its unique ability to inhibit solvent-front mutations effectively. Here are some comparable compounds:
Compound Name | Target Kinase(s) | Unique Feature |
---|---|---|
Selitrectinib | TRK A/B/C | Multiple low-energy conformations available |
Crizotinib | ROS1/ALK | First-generation inhibitor with broader effects |
Entrectinib | ROS1/NTRK/ALK | Effective against various fusions but less selective for solvent-front mutations |
Repotrectinib's design allows it to maintain efficacy against resistant mutations that often limit the effectiveness of other inhibitors .
Repotrectinib exhibits potent inhibitory activity against its primary target kinases with exceptional selectivity profiles. The compound demonstrates subnanomolar to low nanomolar inhibition constants across the ROS1, TRK, and ALK kinase families [1]. Against wild-type ROS1, repotrectinib achieves an IC50 of 0.071 nM, representing one of the most potent inhibitors of this kinase [1]. The TRK kinase family shows differential sensitivity, with TRKC being the most sensitive (IC50 = 0.211 nM), followed by TRKB (IC50 = 0.297 nM) and TRKA (IC50 = 0.83 nM) [1]. Wild-type ALK demonstrates moderate sensitivity with an IC50 of 1.01 nM [1].
The kinase selectivity profile reveals repotrectinib's preference for ROS1 over other kinases, with approximately 15-fold selectivity over ALK [1]. Beyond its primary targets, repotrectinib inhibits several additional kinases including JAK2 (IC50 = 1.04 nM), SRC (IC50 = 5.3 nM), FAK (IC50 = 6.96 nM), and LYN (IC50 = 1.66 nM) [1] [2]. This multi-kinase inhibition pattern contributes to the compound's broad therapeutic potential while maintaining specificity for its intended oncogenic targets.
Cellular phosphorylation assays confirm the enzymatic inhibition data, with repotrectinib demonstrating IC50 values of less than 1 nM against ROS1 and TRKA in engineered cell lines, and less than 3 nM against ALK in Karpas-299 cells [1]. The compound maintains potent activity against JAK2 substrate STAT5 phosphorylation (IC50 = 158 nM) and SRC phosphorylation (IC50 = 89 nM) in cellular contexts [1].
Repotrectinib's binding specificity derives from its compact macrocyclic structure, which enables precise anchoring within the adenine-binding site of target kinases [1]. The compound's three-dimensional macrocyclic architecture allows it to bind deeply within the ATP-binding pocket while avoiding extension into peripheral regions that typically cause steric interference with mutant kinases [1]. This binding mode contrasts with earlier generation inhibitors that carry extra motifs extending to the solvent area, creating vulnerabilities to resistance mutations [1].
The macrocyclic design incorporates specific structural features that enhance binding affinity and selectivity. The ethyl ether linker within the macrocycle provides conformational rigidity, minimizing entropy penalties upon binding [3] [4]. The fluorophenyl and pyrazolopyrimidine moieties form critical interactions with the hinge region of the ATP-binding site [3]. This constrained binding conformation allows repotrectinib to maintain activity across multiple related kinases while preserving selectivity against off-target proteins.
Crystal structure analyses reveal that repotrectinib adopts a solution-state conformation nearly identical to its bound conformation for both wild-type and mutant kinases [5]. This pre-organized binding geometry reduces the entropic cost of binding and contributes to the compound's exceptional potency [5]. The rigid macrocyclic structure contrasts with more flexible inhibitors that require conformational adjustment upon binding, resulting in energy penalties that reduce binding affinity [5].
Repotrectinib was specifically designed to overcome solvent-front mutations, which represent some of the most challenging resistance mechanisms in kinase inhibitor therapy [1]. Solvent-front substitutions, including ROS1 G2032R, ROS1 D2033N, TRKA G595R, TRKB G639R, TRKC G623R, and ALK G1202R, typically confer resistance to first-generation inhibitors through steric hindrance [1]. These mutations introduce bulky, positively charged amino acid residues that clash with inhibitor binding [1].
The molecular basis of repotrectinib's resistance to solvent-front mutations lies in its compact size and precise binding geometry. With a molecular weight of 355.37 g/mol [6], repotrectinib is significantly smaller than many current ROS1, TRK, and ALK inhibitors, allowing it to accommodate the bulky arginine side chains without steric clashes [1]. Structural modeling demonstrates that repotrectinib can bind effectively to kinases harboring solvent-front mutations without adverse interactions [1].
Experimental validation confirms repotrectinib's activity against solvent-front mutants. Against ROS1 G2032R, repotrectinib maintains an IC50 of 3.3 nM, compared to 160.7 nM for lorlatinib [1]. For ROS1 D2033N, the IC50 is 1.3 nM [1]. TRK solvent-front mutations show even greater sensitivity, with TRKA G595R (IC50 = 0.4 nM), TRKB G639R (IC50 = 0.6 nM), and TRKC G623R (IC50 = 0.2 nM) all maintaining subnanomolar potency [1]. These data demonstrate that repotrectinib overcomes resistance mechanisms that limit the efficacy of earlier generation inhibitors.
Crystal structures of repotrectinib bound to TRKA G595R reveal an unexpected intramolecular arginine side chain interaction that stabilizes the mutant enzyme-inhibitor complex [7]. This finding provides molecular insight into how repotrectinib accommodates bulky substitutions while maintaining binding affinity.
Repotrectinib functions as an ATP-competitive type I inhibitor, binding to the active conformation of target kinases [8]. The compound occupies the adenine-binding site within the ATP-binding pocket, preventing ATP from accessing its binding site and thereby inhibiting kinase activity [8]. This competitive mechanism requires repotrectinib to compete with cellular ATP concentrations, which can vary significantly between tissue types and cellular conditions.
The compound's macrocyclic structure provides key advantages in ATP competition. The rigid three-dimensional framework precisely positions the inhibitor within the binding site with a predefined bioactive conformation [1]. This pre-organization eliminates the entropy penalty typically associated with inhibitor binding, providing a thermodynamic advantage in competing with ATP [1]. The compact size allows complete containment within the adenine-binding site, maximizing favorable interactions while minimizing unfavorable contacts.
Binding kinetics studies demonstrate that repotrectinib exhibits rapid association and slow dissociation from target kinases, contributing to its sustained inhibitory activity [1]. The compound's binding affinity (Km) varies between kinases, reflecting the subtle differences in their ATP-binding sites [1]. Each kinase exhibits distinct binding characteristics in cellular environments, which influences the effective concentration required for inhibition.
The ATP-competitive mechanism is validated through enzymatic assays showing that repotrectinib inhibition can be overcome by increasing ATP concentrations. However, the compound's high binding affinity and optimized binding geometry ensure effective competition with physiological ATP levels. The selectivity profile against 395 distinct kinases confirms that repotrectinib achieves its ATP-competitive inhibition with remarkable specificity for its intended targets [1].